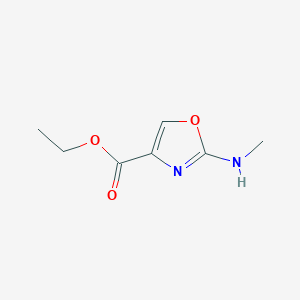

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It can also include spectral data from UV/Vis, IR, NMR, and mass spectrometry .Applications De Recherche Scientifique

Synthesis and Modification

Synthesis of Derivatives

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate has been used in the synthesis of various derivatives. For instance, it has been involved in the acylation of ethyl esters and anilides of similar compounds to yield derivatives like 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004).

Enantioselective Synthesis

It has been utilized in the enantioselective synthesis of certain compounds, such as methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, using a Pd-catalyzed amide coupling and subsequent oxazole formation (Magata et al., 2017).

Solvent-Free Synthesis

Efficient synthesis under solvent-free conditions of related compounds like ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates has been reported, highlighting its versatility in chemical synthesis (Yavari et al., 2008).

Medicinal Chemistry

Antimicrobial Activity

Compounds synthesized from ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate have been tested for their antimicrobial properties. Specifically, derivatives like 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, with oxazole substituents, demonstrated significant in vitro antibacterial activity (Cooper et al., 1990).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, synthesized from this compound, have shown potential antitumor activity in vitro against human tumor cell lines (El-Subbagh et al., 1999).

Chemical Synthesis and Catalysis

- Catalysis and Regioselective Synthesis: Ethyl oxazole-4-carboxylate, a related compound, was used in regioselective alkenylation, benzylation, and alkylation with various halides, showcasing its role in catalytic and synthetic processes (Verrier et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKTGJSNZQSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808951.png)

![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)

![Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2808957.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)

![3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808969.png)

![5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808970.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2808971.png)